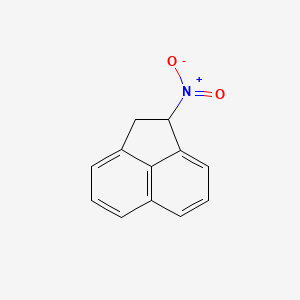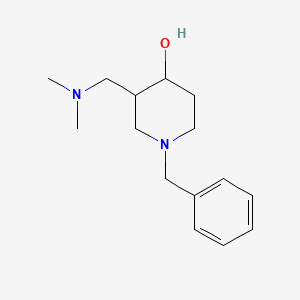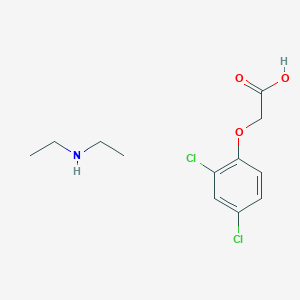
2,4-D-diethylammonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a broad-spectrum herbicide used primarily for controlling broad-leaved weeds in various agricultural and non-agricultural settings . This compound is a phenoxy herbicide and is known for its selective, systemic action, being absorbed through roots and increasing biosynthesis and production of ethylene, which causes uncontrolled cell division and damages vascular tissue .
Vorbereitungsmethoden
The synthesis of 2,4-D-diethylammonium involves the reaction of 2,4-dichlorophenoxyacetic acid with diethylamine. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product . Industrial production methods often involve large-scale reactors where the reactants are mixed and allowed to react under optimized conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
2,4-D-diethylammonium undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of dichlorophenol and other oxidized products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms on the aromatic ring.
Hydrolysis: In aqueous environments, this compound can hydrolyze to form 2,4-dichlorophenoxyacetic acid and diethylamine.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions but often include various chlorinated phenols and amines .
Wissenschaftliche Forschungsanwendungen
2,4-D-diethylammonium has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the behavior of phenoxy herbicides and their environmental impact.
Biology: Research often focuses on its effects on plant physiology, particularly its role in inducing ethylene production and uncontrolled cell division.
Medicine: While not directly used in medicine, its analogs and derivatives are studied for potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2,4-D-diethylammonium involves its absorption through plant roots and subsequent systemic distribution. It increases the biosynthesis and production of ethylene, leading to uncontrolled cell division and damage to vascular tissue. This results in the death of broad-leaved weeds while leaving grasses relatively unaffected . The molecular targets include various enzymes involved in ethylene biosynthesis and cell division pathways .
Vergleich Mit ähnlichen Verbindungen
2,4-D-diethylammonium is similar to other phenoxy herbicides such as:
2,4-Dichlorophenoxyacetic acid: The parent compound, widely used and studied for its herbicidal properties.
2,4,5-Trichlorophenoxyacetic acid: Another phenoxy herbicide with similar applications but different toxicity profiles.
The uniqueness of this compound lies in its specific formulation with diethylamine, which can influence its solubility, volatility, and overall efficacy as a herbicide .
Eigenschaften
CAS-Nummer |
20940-37-8 |
|---|---|
Molekularformel |
C12H17Cl2NO3 |
Molekulargewicht |
294.17 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenoxy)acetic acid;N-ethylethanamine |
InChI |
InChI=1S/C8H6Cl2O3.C4H11N/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;1-3-5-4-2/h1-3H,4H2,(H,11,12);5H,3-4H2,1-2H3 |
InChI-Schlüssel |
VQRSXYVRBBWVSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


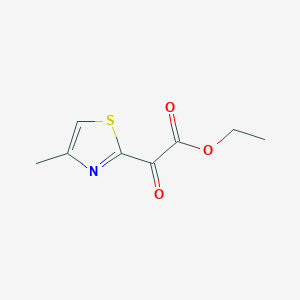
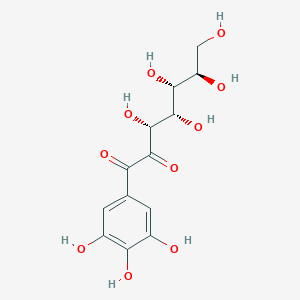
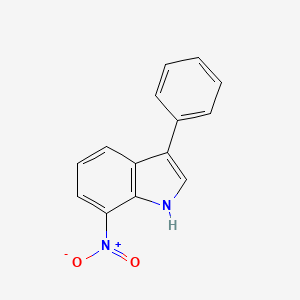
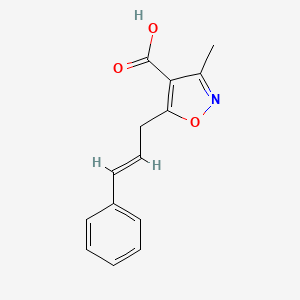

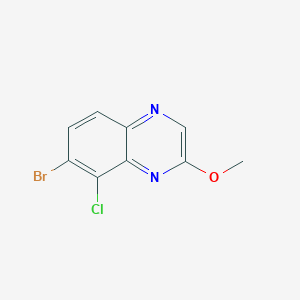
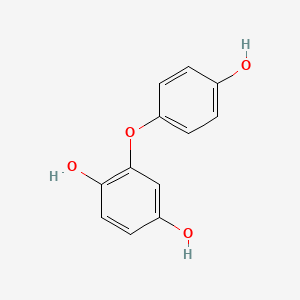
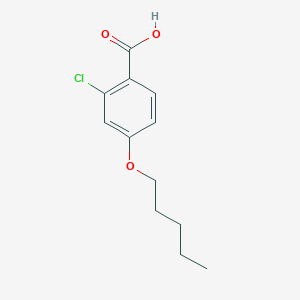
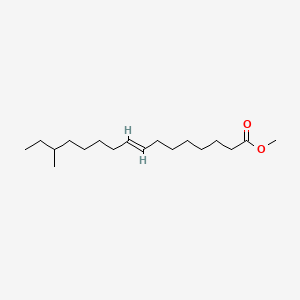
![1H-Pyrido[4,3-C][1,2]thiazine](/img/structure/B13971491.png)
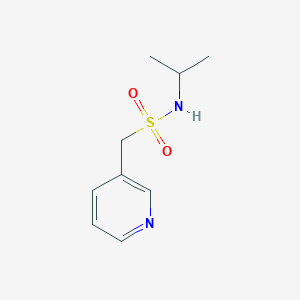
![5-[4-(Bromomethyl)phenyl]-2-(ethyloxy)pyridine](/img/structure/B13971509.png)
